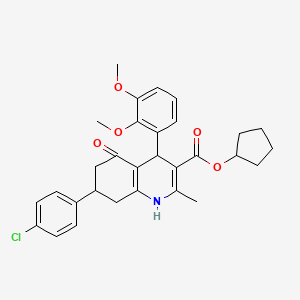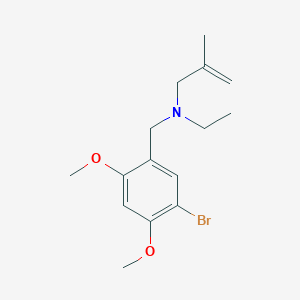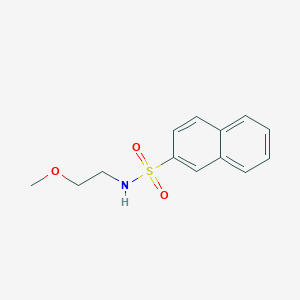![molecular formula C17H21N3O5 B5028474 4-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B5028474.png)
4-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolidine ring, and a benzoic acid moiety
Mecanismo De Acción
Target of Action
The compound “4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid” is structurally similar to the buffering agent HEPPS (EPPS) . HEPPS is a zwitterionic buffer used in biological research .
Mode of Action
Given its structural similarity to hepps, it may function as abuffering agent in biological systems .
Biochemical Pathways
Buffers like hepps play a crucial role in maintaining thepH stability in biological systems, which is essential for various biochemical reactions .
Result of Action
As a potential buffering agent, it would help maintain a stable ph, thereby facilitating optimal conditions for various biological processes .
Action Environment
Environmental factors such as temperature, concentration, and the presence of other ions can influence the action, efficacy, and stability of buffering agents. For instance, the buffering capacity of HEPPS is optimal at a pH range of 6.8 to 8.2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-(2-hydroxyethyl)piperazine with a suitable benzoic acid derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine and pyrrolidine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
4-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid
- 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid
Uniqueness
4-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-10-9-18-5-7-19(8-6-18)14-11-15(22)20(16(14)23)13-3-1-12(2-4-13)17(24)25/h1-4,14,21H,5-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXBLOYDZAZJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5028406.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5028411.png)



![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)

![N-[3-(4-iodophenoxy)propyl]butan-1-amine](/img/structure/B5028449.png)
![2-[(5Z)-5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5028453.png)

![(5E)-5-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5028458.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5028470.png)
